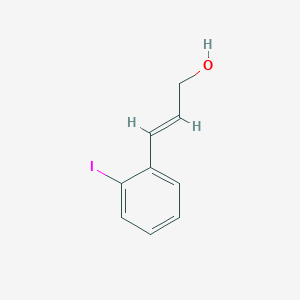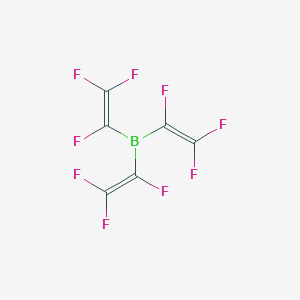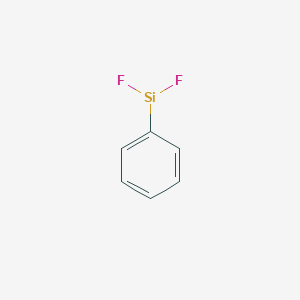
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH is a synthetic peptide composed of nine amino acids: alanine, cysteine, phenylalanine, tryptophan, lysine, tyrosine, cysteine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: The resin-bound amino group is deprotected using a base such as piperidine.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like EDT.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers and large-scale SPPS techniques. These methods ensure high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions on specific amino acid residues.
Scientific Research Applications
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH involves its interaction with specific molecular targets:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can be compared with other similar peptides:
Similar Compounds: Peptides like H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH and H-Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly-OH share structural similarities.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C49H64N10O10S2 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S)-2-[[(10S,13S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36?,37?,38-,39-,40?,41-/m0/s1 |
InChI Key |
WDZHTXUSYGCGPY-BEIDJGQRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


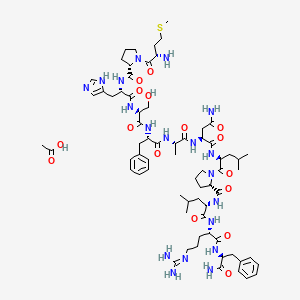
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)
![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
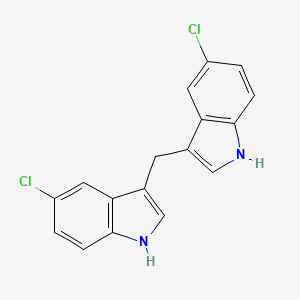
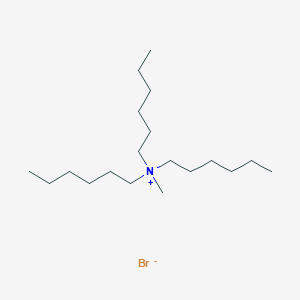
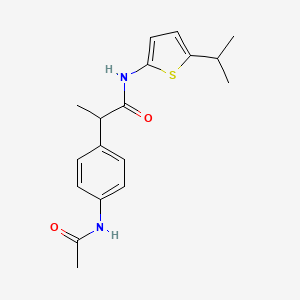
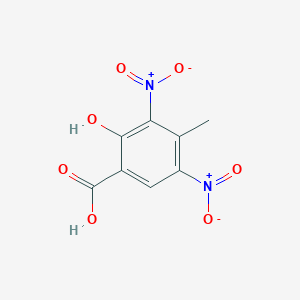
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
